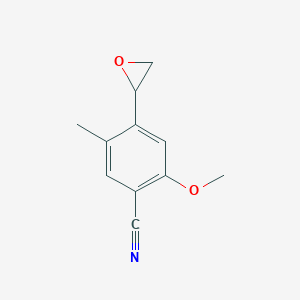
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is an organic compound with the molecular formula C26H26O3S and a molecular weight of 418.548 g/mol It is characterized by the presence of a hydroxy group, a tritylsulfanyl group, and a heptenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid typically involves the reaction of tritylthiol with a suitable heptenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The tritylsulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The tritylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: LAH or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF or DMF.
Major Products
Oxidation: Formation of 3-oxo-7-tritylsulfanylhept-4-enoic acid.
Reduction: Formation of 3-hydroxy-7-thiohept-4-enoic acid.
Substitution: Formation of various substituted heptenoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the tritylsulfanyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-7-tritylsulfanylhex-4-enoic acid
- 3-Hydroxy-7-tritylsulfanyloct-4-enoic acid
- 3-Hydroxy-7-tritylsulfanylbut-4-enoic acid
Uniqueness
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is unique due to its specific heptenoic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H26O3S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
3-hydroxy-7-tritylsulfanylhept-4-enoic acid |
InChI |
InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29) |
Clé InChI |
BGUJCVRJDCZLQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1H-inden-3-yl]methylamine](/img/structure/B8616704.png)





![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B8616758.png)

